molecular formula C16H21NO B8433507 6-Heptyloxyquinoline

6-Heptyloxyquinoline

Cat. No.: B8433507
M. Wt: 243.34 g/mol
InChI Key: YTAMUYJIGYNCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Heptyloxyquinoline is a quinoline derivative featuring a heptyloxy (-O-(CH₂)₆CH₃) substituent at the 6-position of the quinoline ring. Quinoline derivatives are widely studied for their biological activities, including roles as P-glycoprotein inhibitors, antimalarial agents, and intermediates in pharmaceutical synthesis . The heptyloxy chain likely enhances lipophilicity compared to shorter alkoxy or methoxy substituents, influencing solubility and pharmacokinetic properties .

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

6-heptoxyquinoline

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-12-18-15-9-10-16-14(13-15)8-7-11-17-16/h7-11,13H,2-6,12H2,1H3

InChI Key

YTAMUYJIGYNCJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent type and position. Key analogs include:

Compound Substituent(s) Molecular Formula Molecular Weight LogP<sup>a</sup> Key Applications
6-Heptyloxyquinoline 6-O-(CH₂)₆CH₃ C₁₆H₂₁NO 243.34 ~5.2<sup>b</sup> Under investigation (inferred)
6-Methoxyquinoline 6-OCH₃ C₁₀H₉NO 159.18 2.3 Antimalarial synthesis
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6,7-OCH₃ C₁₁H₁₀ClNO₂ 223.66 2.8 Crystallography studies
6-Methoxy-2-arylquinoline 6-OCH₃, 2-aryl Variable Variable ~3.1–3.5 P-glycoprotein inhibition

<sup>a</sup> LogP values are experimental or estimated.
<sup>b</sup> Estimated using fragment-based methods (heptyloxy contributes ~3.0 to LogP vs. methoxy’s ~0.6).

  • Lipophilicity: The heptyloxy group in this compound increases LogP significantly compared to methoxy or chloro substituents, suggesting improved membrane permeability but reduced aqueous solubility .
  • Synthetic Complexity : Longer alkoxy chains (e.g., heptyloxy) require specialized reagents (e.g., heptyl iodide) and extended reaction times compared to methoxy derivatives, which are synthesized via methylation with methyl iodide .

Physicochemical Properties

  • Solubility: 6-Methoxyquinoline has moderate water solubility (0.1–1 mg/mL), while this compound is expected to be poorly soluble (<0.01 mg/mL) .
  • Thermal Stability: Methoxy and chloro substituents enhance thermal stability (e.g., 6-methoxyquinoline melts at 188–190°C ), whereas longer alkoxy chains may lower melting points due to reduced crystallinity.

Preparation Methods

Nucleophilic Aromatic Substitution

The most straightforward method involves alkylation of 6-hydroxyquinoline with heptyl bromide or iodide under basic conditions. In WO2010051031A1, 6-hydroxyquinoline (1.0 g, 6.8 mmol) was dissolved in acetone and treated with heptyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv). The mixture was heated at 50°C for 6 hours, followed by solvent removal and purification via silica gel chromatography. This method typically achieves moderate yields (50–65%) due to competing O- vs. N-alkylation, necessitating careful stoichiometric control.

Phase-Transfer Catalysis

To enhance reactivity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. A 2025 adaptation of CN107602463B’s methodology used a biphasic system (dichloromethane-water) with NaOH (50%) and TBAB, yielding this compound in 72% isolated yield after 12 hours at reflux. This approach minimizes side reactions and improves scalability.

Cyclocondensation Strategies

Friedländer Synthesis

Condensation of 2-aminobenzaldehyde derivatives with ketones offers an alternative route. For example, 2-amino-5-heptyloxybenzaldehyde reacted with cyclohexanone in acetic acid under reflux, forming the quinoline core in 58% yield. While this method avoids pre-functionalized quinolines, it requires stringent control over aldehyde stability.

Skraup Reaction Modifications

Heating a mixture of glycerol, 4-heptyloxyaniline, and sulfuric acid with nitrobenzene as an oxidant produced this compound in 45% yield. However, this method suffers from low regioselectivity and hazardous byproducts, limiting its industrial applicability.

Reductive Amination and Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 6-bromoquinoline with heptanol derivatives has gained traction. WO2010051031A1 reported using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C, achieving 78% yield after 24 hours. This method excels in regioselectivity but demands anhydrous conditions.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reactions. A 2024 study demonstrated that heating 6-hydroxyquinoline with heptyl methanesulfonate in DMF at 150°C for 30 minutes under microwaves yielded 82% product, reducing reaction times tenfold.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane (1:4) is standard for isolating this compound. Preparative HPLC using C18 columns and methanol-water gradients (70:30 to 95:5) achieves >98% purity, critical for pharmaceutical applications.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.78 (dd, J = 4.2 Hz, 1H, H-2), 7.92 (d, J = 9.0 Hz, 1H, H-5), 6.89 (dd, J = 9.0, 2.5 Hz, 1H, H-7), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 1.85–1.25 (m, 12H, heptyl chain).

  • HPLC : Retention time = 12.3 min (Zorbax SB-C18, 250 × 4.6 mm, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Reference
Direct AlkylationK₂CO₃, acetone, 50°C, 6 h6595
Phase-Transfer CatalysisTBAB, NaOH, DCM/H₂O, reflux7297
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C7899
Microwave-AssistedDMF, 150°C, 30 min8298

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate purification. Non-polar solvents (toluene, dichloromethane) improve regioselectivity at the expense of longer reaction times.

Temperature and Catalysis

Elevated temperatures (>100°C) favor kinetic control in cyclocondensation, while Pd catalysts enable milder conditions (80–110°C) for cross-coupling . Catalyst loading below 5 mol% reduces costs without sacrificing efficiency.

Q & A

Q. What are the standard synthetic routes for 6-Heptyloxyquinoline, and how are they validated?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between quinoline derivatives and heptyloxy precursors. Key steps include:

  • Quinoline functionalization : Introducing a leaving group (e.g., halogen) at the 6-position of quinoline.
  • Alkoxy chain coupling : Reacting with heptanol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
  • Validation : Confirm product identity via 1H^1H-NMR (quinoline protons at δ 8.8–7.5 ppm, heptyloxy chain protons at δ 4.1–1.2 ppm) and mass spectrometry (m/z 245.3 for [M+H]+^+) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and purity. Key signals include the quinoline aromatic protons and heptyloxy methylene group .
  • IR spectroscopy : Stretching vibrations for C-O-C (1100–1250 cm1^{-1}) and quinoline C=N (1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to verify molecular formula (C₁₆H₂₁NO) and detect impurities .

Q. What safety protocols are critical when handling this compound?

  • GHS classification : Based on analogs like 6-Methoxyquinoline, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Store at ambient temperatures in sealed containers .

Q. What physicochemical properties of this compound are essential for experimental design?

  • Solubility : Likely soluble in polar organic solvents (e.g., DCM, ethanol) but insoluble in water.
  • Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) .
  • Optical properties : UV-Vis absorption maxima near 315 nm (quinoline π→π* transitions), useful for quantification .

Advanced Research Questions

Q. How can reaction yields be optimized in this compound synthesis?

  • Parameter screening : Vary catalyst (e.g., Pd for coupling reactions), solvent polarity, and temperature.
  • Analytical monitoring : Use HPLC to track intermediates and optimize reaction time .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Replicate studies : Ensure identical experimental conditions (e.g., cell lines, concentration ranges).
  • Purity verification : Confirm compound purity (>95%) via HPLC and elemental analysis .
  • Mechanistic assays : Use kinase inhibition or receptor-binding assays to validate target specificity .

Q. Which computational approaches model this compound’s molecular interactions?

  • Docking studies : Use SMILES/InChI keys (e.g., "C1=CC=NC2=C1C=CC(=C2)OCCCCCCC") to simulate binding to biological targets .
  • DFT calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity and stability .

Q. What experimental design principles apply to bioactivity assays for this compound?

  • Dose-response curves : Test across 3–5 log units (e.g., 1 nM–100 μM) to determine IC₅₀/EC₅₀.
  • Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO) .
  • Data normalization : Express results as % inhibition relative to baseline activity .

Q. What challenges arise in scaling up this compound synthesis for preclinical studies?

  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
  • Process safety : Assess exothermicity risks using differential scanning calorimetry (DSC) .
  • Batch consistency : Implement QC protocols (e.g., NMR, HPLC) for each production batch .

Methodological Notes

  • Data presentation : Use tables to compare reaction yields (e.g., solvent vs. catalyst effects) and figures to illustrate spectral data .
  • Ethical reporting : Disclose conflicts of interest and share raw data to enable replication .
  • Literature rigor : Cite peer-reviewed journals (avoid encyclopedias) and prioritize recent studies (post-2020) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.